Cas no 85105-75-5 (3,4-diamino-1λ?-thiolane-1,1-dione)

3,4-Diamino-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiolane backbone with two amino substituents at the 3- and 4-positions and a sulfone group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both amino and sulfone functionalities enhances its versatility in nucleophilic and electrophilic reactions, enabling the construction of complex molecular architectures. Its stability under a range of conditions further supports its utility in multi-step synthetic routes. Researchers may find it particularly useful for designing sulfur-based bioactive compounds or as a precursor for functionalized thiolane derivatives.
3,4-diamino-1λ?-thiolane-1,1-dione structure
85105-75-5 structure
Product Name:3,4-diamino-1λ?-thiolane-1,1-dione
CAS No:85105-75-5
MF:C4H10N2O2S
MW:150.199399471283
MDL:MFCD00626216
CID:990013
PubChem ID:3091618
Update Time:2025-05-20

3,4-diamino-1λ?-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3,4-Thiophenediamine,tetrahydro-,1,1-dioxide(6CI,9CI)
    • tetrahydrothiophene-3,4-diamine 1,1-dioxide
    • 3,4-Diaminotetrahydrothiophene 1,1-dioxide
    • BAS 00120528
    • 3,4-diamino-sulfolane
    • Oprea1_607095
    • Oprea1_650758
    • 3,4-diaminothiolane-1,1-dione
    • FCH829588
    • STK735614
    • SBB038796
    • BBL012283
    • 3,4-diamino-1-hydroxythiolan-1-one
    • ST45025948
    • 3,4-DIAMINO-1??-THIOLANE-1,1-DIONE
    • 3,4-thiophenediamine, tetrahydro-, 1,1-dioxide, dihydrochloride
    • 3,4-diamino-1λ?-thiolane-1,1-dione
    • MDL: MFCD00626216
    • Inchi: 1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2
    • InChI Key: SHSRKYMXSFBHOU-UHFFFAOYSA-N
    • SMILES: S1(CC(C(C1)N)N)(=O)=O

Computed Properties

  • Exact Mass: 150.046
  • Monoisotopic Mass: 150.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.6

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3,4-diamino-1λ?-thiolane-1,1-dione Suppliers

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(CAS:85105-75-5)3,4-diamino-1λ?-thiolane-1,1-dione
Order Number:A1091670
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:04
Price ($):306.0
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Additional information on 3,4-diamino-1λ?-thiolane-1,1-dione

Tetrahydrothiophene-3,4-diamine 1,1-dioxide (CAS No. 85105-75-5): A Comprehensive Overview

Tetrahydrothiophene-3,4-diamine 1,1-dioxide, identified by its CAS number 85105-75-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a tetrahydrothiophene core substituted with two amino groups and an intramolecular peroxide linkage, making it a versatile intermediate for constructing more complex pharmacophores.

The< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide structure presents a fascinating blend of functional groups that can be exploited for various synthetic transformations. The presence of both amino and hydroxyl-like peroxide functionalities allows for diverse chemical modifications, including nucleophilic additions, redox reactions, and metal-catalyzed coupling processes. These features make it a valuable building block in the synthesis of novel therapeutic agents targeting a range of biological pathways.

In recent years, there has been growing interest in the development of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide as a precursor in medicinal chemistry. Researchers have explored its utility in generating derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its role in synthesizing compounds with potential antimicrobial and anti-inflammatory activities. The< strong>tetrahydrothiophene scaffold is particularly notable for its presence in several biologically active natural products and synthetic drugs, suggesting that derivatives of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide could exhibit similar therapeutic benefits.

The< strong>CAS No. 85105-75-5 compound has also been investigated for its reactivity in organic transformations relevant to drug discovery. Its ability to undergo selective functionalization has been leveraged to create libraries of heterocyclic compounds for high-throughput screening. This approach has proven effective in identifying lead structures with desirable biological activity. The< strong>diamine moiety in particular is known to participate in hydrogen bonding interactions, which can be critical for optimizing binding affinity to biological targets.

Advances in computational chemistry have further enhanced the understanding of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide's reactivity and potential applications. Molecular modeling studies have provided insights into how the compound's structure influences its interactions with enzymes and receptors. These insights are invaluable for designing analogs with improved selectivity and reduced toxicity. The integration of machine learning algorithms has also accelerated the process of identifying promising derivatives by predicting their pharmacokinetic profiles.

The< strong>tetrahydrothiophene scaffold is not only prevalent in pharmaceuticals but also finds applications in materials science due to its ability to impart unique electronic properties to polymers and nanoparticles. Recent research has explored the use of< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide derivatives as monomers or dopants in organic semiconductors. These materials have shown promise in developing flexible electronics and optoelectronic devices, highlighting the compound's broader utility beyond traditional medicinal applications.

In summary, the< strong>Tetrahydrothiophene-3,4-diamine 1,1-dioxide (CAS No. 85105-75-5) represents a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this heterocyclic amine derivative, its importance is likely to grow further within the scientific community.

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Amadis Chemical Company Limited
(CAS:85105-75-5)3,4-diamino-1λ?-thiolane-1,1-dione
A1091670
Purity:99%
Quantity:1g
Price ($):306.0
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